molecular formula C8H4Cl2N2O3 B8294662 6,7-dichloro-N-hydroxy-1,4-dihydroquinoxaline-2,3-dione

6,7-dichloro-N-hydroxy-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B8294662
M. Wt: 247.03 g/mol
InChI Key: HPIBNFQXQQWUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dichloro-N-hydroxy-1,4-dihydroquinoxaline-2,3-dione is a useful research compound. Its molecular formula is C8H4Cl2N2O3 and its molecular weight is 247.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-dichloro-N-hydroxy-1,4-dihydroquinoxaline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dichloro-N-hydroxy-1,4-dihydroquinoxaline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6,7-dichloro-N-hydroxy-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C8H4Cl2N2O3

Molecular Weight

247.03 g/mol

IUPAC Name

6,7-dichloro-4-hydroxy-1H-quinoxaline-2,3-dione

InChI

InChI=1S/C8H4Cl2N2O3/c9-3-1-5-6(2-4(3)10)12(15)8(14)7(13)11-5/h1-2,15H,(H,11,13)

InChI Key

HPIBNFQXQQWUPW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C(=O)C(=O)N2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound was prepared using an adaptation of the method of Loev, et al., supra. A mixture of ethyl-N-(4,5-dichloro-2-nitro-phenyl)oxamate (0.307 g, 1 mmol) and 0.04 g of 5% Pd-C in 5 mL of DMF was hydrogenated at 45 psi for 1.5 h. The reaction mixture was filtered and the liquid was added to water (18 mL). A white precipitation formed. The mixture was vacuum filtered. The solid was rinsed with water (5×2 mL), and air dried for 1 h to yield 215.14 mg (0.87 mmol) of 6,7-dichloro-N-hydroxy-1,4-dihydroquinoxaline-2,3-dione as a pale yellow solid (87%). The pale yellow solid (215 mg, 0.87 mmol) was dissolved in 4 mL of DMSO with heating. Water (0.8 mL) was added until precipitation appeared. The mixture was heated again to redissolve the precipitate. The yellow solution was cooled down. Pale yellow crystals came out which were collected by vacuum filtration and rinsed with water (5×2 mL) and dried in vacuum to yield 173 mg (0.70 mmol) of 6,7-dichloro-N-hydroxy-1,4-dihydroquinoxaline-2,3-dione as pale yellow crystals. Mp >300° C. (dec). 1H NMR (300 MHz, DMSO-d6) δ 12.244 (br s, 1H, NH), 11.953 (br s, 1H, N-OH), 7.562 (s, 1H, H-8), 7.318 (s, 1H, H-5). HRMS calcd. for C8H4Cl2N2O3, 245.9599; found, 245.9600.
Quantity
0.307 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.04 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 0.4 g (1.3 mmol) 4,5-dichloro-2-ethoxalylamino-1-nitrobenzene in 30 ml tetrahydrofuran was added 10 ml dimethylformamide and 0.4 ml 25% aqueous ammonia. The mixture was hydrogenated at atm. pressure by using 50 mg 5% Pd-C as a catalyst. The precipitate was filtered off and washed with tetrahydrofuran. The filter cake was washed several times with 5% aqueous potassium hydroxide. Acidification of the filtrate with 4N hydrochloric acid gave 0.14 g (45%) of 6,7-dichloro-1-hydroxyquinoxaline-2,3(1H,4H)-dione. M.p. decomp. 1H-NMR (DMSO-d6): 12.2 (2H, m), 7.50 (1H, s), 7.27 (1H, s). MS (m/e): 246 (M+, 35%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.